ALDH3A1 Inhibition Potency: 2,2-Bis(4-nitrobenzyl)-1,3-propandiol Exhibits Sub-Micromolar IC50 with 2.5-Fold Selectivity Over ALDH1A1 and >40-Fold Over ALDH2
In head-to-head isozyme profiling from a single curated dataset, 2,2-bis(4-nitrobenzyl)-1,3-propandiol demonstrates an IC50 of 241 nM against ALDH3A1, compared to an IC50 of 598 nM against ALDH1A1 and an IC50 >10,000 nM against ALDH2 [1]. The quantified selectivity ratios are 2.5-fold for ALDH3A1 over ALDH1A1 and >41-fold for ALDH3A1 over ALDH2. This represents a distinct isozyme inhibition fingerprint not shared by simpler 1,3-propanediol derivatives that lack the requisite aromatic π-system for ALDH active-site engagement [2].
| Evidence Dimension | ALDH isozyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | ALDH3A1 IC50 = 241 nM; ALDH1A1 IC50 = 598 nM; ALDH2 IC50 >10,000 nM |
| Comparator Or Baseline | Within-compound isozyme comparison (ALDH3A1 vs ALDH1A1 vs ALDH2); class-level inference for absence of inhibition in simpler 1,3-propanediols |
| Quantified Difference | ALDH3A1 vs ALDH1A1: 2.5-fold selectivity; ALDH3A1 vs ALDH2: >41-fold selectivity |
| Conditions | Inhibition of human recombinant ALDH isozymes assessed as NADH formation using 4-nitrobenzaldehyde (ALDH3A1), propionaldehyde (ALDH1A1), or acetaldehyde (ALDH2) as substrates; pre-incubation conditions per BindingDB ChEMBL curation |
Why This Matters
This selectivity profile enables researchers to target ALDH3A1-mediated pathways while minimizing off-target effects on ALDH1A1 and ALDH2, a capability absent in structurally simpler 1,3-propanediols that show no measurable ALDH inhibition.
- [1] BindingDB. BDBM50555605 CHEMBL4753971. Affinity Data: IC50 241 nM for ALDH3A1, IC50 598 nM for ALDH1A1, IC50 >10,000 nM for ALDH2. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50555605. View Source
- [2] BindingDB. BDBM50447072 CHEMBL1890994. Affinity Data: IC50 2.10E+3 nM for human ALDH3A1. https://ww.bindingdb.org. View Source
